1,3-Dithiolane-2-carboxylic acid

説明

1,3-Dithiolane-2-carboxylic acid is an α-keto acid equivalent . It participates in conjugate additions to enones and is a bulky equivalent of acetate undergoing syn-selective aldol reactions .

Synthesis Analysis

A variety of 1,3-dithiolane-2-thiones, or cyclic trithiocarbonates, has been prepared by a new simple procedure: a treatment of the corresponding epoxides with the commercially available potassium ethyl xanthogenate . It can be prepared from the reaction of ethyl diethoxyacetate and 1,3-propanedithiol in the presence of BF3/Et2O .Molecular Structure Analysis

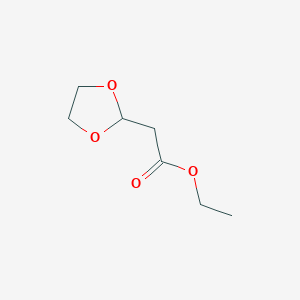

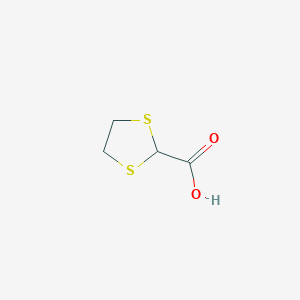

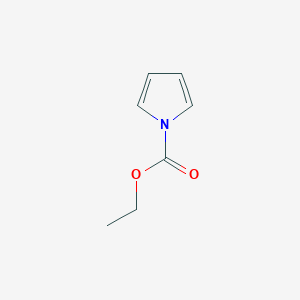

The molecular formula of 1,3-Dithiolane-2-carboxylic acid is C4H6O2S2 . The average mass is 150.219 Da and the monoisotopic mass is 149.980927 Da .Chemical Reactions Analysis

1,3-Dithiolane-2-carboxylic acid participates in the conjugate additions to enones . It is a bulky equivalent of acetate undergoing syn-selective aldol reactions .Physical And Chemical Properties Analysis

1,3-Dithiolane-2-carboxylic acid has a molecular weight of 150.22 . The InChI code is 1S/C4H6O2S2/c5-3(6)4-7-1-2-8-4/h4H,1-2H2,(H,5,6) .科学的研究の応用

Protection of Carbonyl Compounds

- Scientific Field : Organic Chemistry .

- Application Summary : 1,3-Dithiolanes are used in the protection of carbonyl compounds . This process is known as thioacetalization .

- Methods of Application : The process involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .

- Results or Outcomes : This procedure offers high chemoselectivity, ease of operation and purification without any organic solvent, and high yields .

Lipoic Acid Derivative

- Scientific Field : Molecular Biology .

- Application Summary : 1,2-dithiolane-3-carboxylic acid is a metabolite of lipoic acid, which is known for its antioxidant effect .

- Methods of Application : The metabolites like 1,2-dithiolane-3-carboxylic acid are produced through the metabolism of lipoic acid in the body .

- Results or Outcomes : These metabolites may contribute to the antioxidant effect of lipoic acid in vivo .

Thioacetalization of Carbonyl Compounds

- Scientific Field : Organic Chemistry .

- Application Summary : 1,3-Dithiolanes are used in the thioacetalization of carbonyl compounds and O,O-acetals in water at room temperature .

- Methods of Application : The process involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol using a Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu(DS)2] catalyst .

- Results or Outcomes : This procedure offers high chemoselectivity, ease of operation and purification without any organic solvent, and high yields .

Passerini Polymerization of α-Lipoic Acid

- Scientific Field : Polymer Science .

- Application Summary : Passerini polymerization using naturally occurring α-lipoic acid as a raw material yields polyamides with 1,2-dithiolane functional groups in a one-step reaction .

- Methods of Application : The polyamide exhibits characteristics of an adaptable dynamically crosslinked network through reversible ring-opening reaction of 1,2-dithiolane, enabling self-healing, reusable strong adhesion, and regeneration through decrosslinking and re-crosslinking .

- Results or Outcomes : This work provides easy access to a variety of polymers with 1,2-dithiolane functionalities, which encompass not only dynamic crosslinking presented in this study but also inherent features of 1,2-dithiolane, such as antioxidant activity and applications in nanomaterials .

Transthioacetalization of Carbonyl Compounds

- Scientific Field : Organic Chemistry .

- Application Summary : 1,3-Dithiolanes are used in the transthioacetalization of carbonyl compounds and O,O-acetals in water at room temperature .

- Methods of Application : The process involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol using a Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu(DS)2] catalyst .

- Results or Outcomes : This procedure offers high chemoselectivity, ease of operation and purification without any organic solvent, and high yields .

Polymerization of α-Lipoic Acid

- Scientific Field : Polymer Science .

- Application Summary : Passerini polymerization of α-lipoic acid yields polyamides with 1,2-dithiolane functional groups in a one-step reaction .

- Methods of Application : The polyamide exhibits characteristics of an adaptable dynamically crosslinked network through reversible ring-opening reaction of 1,2-dithiolane, enabling self-healing, reusable strong adhesion, and regeneration through decrosslinking and re-crosslinking .

- Results or Outcomes : This work provides easy access to a variety of polymers with 1,2-dithiolane functionalities, which encompass not only dynamic crosslinking presented in this study but also inherent features of 1,2-dithiolane, such as antioxidant activity and applications in nanomaterials .

将来の方向性

特性

IUPAC Name |

1,3-dithiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S2/c5-3(6)4-7-1-2-8-4/h4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOVOUOPKYLGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287867 | |

| Record name | 1,3-Dithiolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dithiolane-2-carboxylic acid | |

CAS RN |

5616-65-9 | |

| Record name | 5616-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1330232.png)

![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)